2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS RN: 587005-30-9) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative characterized by a cinnamylthio (-S-CH₂-CH=CH-Ph) substituent at position 2, an ethyl group at position 3, and methyl groups at positions 5 and 6 . The thieno[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, known for its versatility in drug design due to its structural similarity to purine bases and psoralen derivatives .
Properties
IUPAC Name |
3-ethyl-5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-4-21-18(22)16-13(2)14(3)24-17(16)20-19(21)23-12-8-11-15-9-6-5-7-10-15/h5-11H,4,12H2,1-3H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYGXSJQYKENPA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC=CC3=CC=CC=C3)SC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C1SC/C=C/C3=CC=CC=C3)SC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587005-30-9 | |
| Record name | 2-(CINNAMYLTHIO)-3-ETHYL-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-4(3H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The core structure can be synthesized through cyclocondensation reactions involving 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol.
Introduction of the Cinnamylthio Group: The cinnamylthio group can be introduced via nucleophilic substitution reactions, where the thieno[2,3-d]pyrimidine core is reacted with cinnamyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cinnamylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the cinnamyl group, converting them to single bonds and forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives of the cinnamyl group.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or signal transduction pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison with structurally and functionally related compounds:
Key Structural-Activity Relationships (SAR)
Benzylamino vs. Cinnamylthio: While benzylamino derivatives show strong anticancer activity , the cinnamylthio group’s extended π-system may favor interactions with hydrophobic enzyme pockets or DNA intercalation.
Position 3 Substituents :
- Ethyl groups (as in the target compound) balance steric bulk and metabolic stability. Larger substituents (e.g., butyl) in antifungal analogs reduce activity, suggesting steric hindrance limits target engagement .
5,6-Dimethyl Groups: These substituents are conserved in multiple active analogs (e.g., anticancer and anti-inflammatory compounds), likely stabilizing the thienopyrimidinone core and enhancing pharmacokinetic properties .
Biological Activity
2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C19H20N2OS2
- Molecular Weight : 356.5 g/mol
- CAS Registry Number : 587005-30-9
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor activity. For example, derivatives of thieno[2,3-d]pyrimidine have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving newly synthesized thieno[2,3-d]pyrimidine derivatives, several compounds demonstrated potent antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that compounds with similar structural motifs can effectively inhibit cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 5.12 ± 0.25 |
| Compound B | HCC827 | 6.48 ± 0.11 |
| Compound C | NCI-H358 | 4.75 ± 0.30 |
These findings suggest that the thieno[2,3-d]pyrimidine scaffold may play a critical role in the design of new antitumor agents.
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been explored. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria.
Microbial Testing Results
The following table summarizes the antimicrobial activity of selected compounds derived from thieno[2,3-d]pyrimidine:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 20 |
| Compound F | Candida albicans | 10 |
These results indicate that certain derivatives possess significant antibacterial and antifungal properties, suggesting their potential utility in treating infections.
The proposed mechanism for the biological activity of thieno[2,3-d]pyrimidine derivatives involves interaction with DNA and inhibition of DNA-dependent enzymes. This interaction can lead to disruption of cellular processes essential for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents on the thieno[2,3-d]pyrimidine core can significantly influence their potency and selectivity against different biological targets.
Q & A
Q. What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for this compound?
- Methodological Answer : The core thieno[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization of 2-aminothiophene-3-carboxylate derivatives. For analogs like 2-(Cinnamylthio) derivatives, key steps include:
- Aza-Wittig reactions to form the pyrimidine ring, followed by nucleophilic substitution at the 2-position using cinnamylthiol .
- Base-catalyzed cyclization (e.g., sodium ethoxide) to ensure regioselectivity, as demonstrated in the synthesis of 2-(alkylamino)-5,6-dimethyl analogs .
- Optimization of reaction conditions (e.g., solvent-free synthesis, catalytic bases) to prevent degradation of sensitive functional groups like the cinnamylthio moiety .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substitution patterns (e.g., cinnamylthio vs. alkylthio groups) and regioselectivity. For example, aromatic proton signals in the δ 7.2–7.5 ppm range confirm the cinnamyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight, particularly for distinguishing between regioisomers .
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1680–1700 cm⁻¹) and thioether (C-S, ~650–700 cm⁻¹) groups .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : For COX-2 selectivity, use fluorometric or colorimetric assays (e.g., COX-2 IC50 determination via prostaglandin quantification) .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria and fungi (e.g., Fusarium oxysporum), with MIC values reported at 50–100 µg/mL .
- Cytotoxicity Testing : NCI-60 cell line panels to assess anticancer potential, with growth inhibition (%) calculated relative to controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the COX-2 inhibitory activity of 2-(Cinnamylthio) derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify the 3-ethyl and 5,6-dimethyl groups to assess steric/electronic effects on COX-2 binding. For instance, para-fluorophenyl substitution at the 2-position enhanced COX-2 selectivity (IC50 = 42.19 µM) in related analogs .
- Molecular Docking : Use X-ray crystal structures of COX-2 (PDB ID: 5KIR) to predict interactions between the cinnamylthio group and hydrophobic pockets .
- In Vitro/In Vivo Correlation : Validate selectivity ratios (COX-2/COX-1) in LPS-induced inflammation models .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Meta-Analysis of Substituent Effects : Compare bioactivity trends across studies. For example, 2-(dialkylamino) derivatives showed antifungal activity but poor COX-2 inhibition, highlighting substituent-dependent mechanisms .
- Assay Standardization : Control variables like cell line passage number, enzyme batch, and incubation time. Discrepancies in IC50 values for COX-2 inhibitors may arise from differences in assay protocols .
- Pharmacokinetic Profiling : Assess solubility (logP) and metabolic stability. Hydrophobic 5,6-dimethyl groups improve membrane permeability but may reduce aqueous solubility, affecting in vivo efficacy .
Q. Which computational approaches predict binding interactions with novel targets like dihydrofolate reductase (DHFR) or LIM kinase 1 (LIMK1)?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-DHFR interactions over 100 ns trajectories to evaluate stability of the cinnamylthio group in the active site .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs (e.g., 3-ethyl vs. 3-benzyl derivatives) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the 4-oxo position) using known LIMK1 inhibitors as templates .
Key Recommendations for Researchers
- Prioritize regioselectivity analysis during synthesis using 2D NMR (e.g., NOESY) to avoid isomer contamination .
- Combine in silico screening (e.g., AutoDock Vina) with high-throughput assays to identify off-target effects early .
- Explore prodrug strategies (e.g., esterification of the 4-oxo group) to enhance bioavailability of hydrophobic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
